molecular formula C29H48Br2O2 B1665405 Acebrochol CAS No. 514-50-1

Acebrochol

Cat. No. B1665405
CAS RN: 514-50-1
M. Wt: 588.5 g/mol
InChI Key: ISLUIHYFJMYECW-BSMCXZHXSA-N
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Description

Acebrochol, also known as cholesteryl acetate dibromide or 5α,6β-dibromocholestan-3β-ol acetate, is a neuroactive steroid . It was described as a sedative and hypnotic but was never marketed .


Synthesis Analysis

The synthesis of Acebrochol involves several steps. The reaction conditions include the use of tetraethylammonium bromide in dichloromethane at 20°C for 0.5 hours in an electrochemical reaction .


Molecular Structure Analysis

Acebrochol has a molecular formula of C29H48Br2O2 and a molar mass of 588.498 Da . It has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Acebrochol has a density of 1.3±0.1 g/cm³, a boiling point of 545.8±40.0 °C at 760 mmHg, and a flash point of 283.9±27.3 °C . It has a molar refractivity of 145.3±0.4 cm³ and a molar volume of 463.4±5.0 cm³ .

Scientific Research Applications

Potential Use in Heart Failure, Left Ventricular Dysfunction, and Hypertension

Acebrochol, an angiotensin-converting enzyme (ACE) inhibitor, is being evaluated for potential use in a wider range of patients. Research indicates its potential role in preventing myocardial infarction and stroke, as well as its broader application in hypertension, renal disease, and diabetes. Ongoing trials are exploring these hypotheses further (Yusuf & Lonn, 1998).

Involvement in Autonomic Pharmacology

Studies in autonomic pharmacology have examined the effects of various cholinergic and adrenergic drugs, including compounds similar to Acebrochol, on the human body. This research has expanded our understanding of how such drugs interact with different organ systems (Myerson & Thau, 1937).

Applications in Atmospheric Chemistry

Acebrochol's structural components have implications in atmospheric chemistry. Studies have detected compounds like glyoxal over remote ocean areas, contributing to our understanding of atmospheric organic compounds and their interactions in marine environments (Sinreich, Coburn, Dix, & Volkamer, 2010).

Role in Treating Bronchial and Pulmonary Diseases

Compounds related to Acebrochol, such as Ambroxol theophylline-7-acetate, are used in treating various bronchial and pulmonary diseases. This application highlights the potential of Acebrochol in similar therapeutic areas (Foppoli et al., 2007).

Efficacy in Chronic Bronchitis

Acebrochol and related compounds like N-acetylcysteine have been studied for their efficacy in chronic bronchitis, showing potential for symptom improvement in such conditions (Jackson, Barnes, & Cooksey, 1984).

Emerging Role in Asthma Treatment

Research into long-acting muscarinic antagonists, a category involving Acebrochol's mechanism of action, indicates potential benefits in asthma treatment, suggesting a role for such drugs in enhancing bronchodilator effects and controlling asthma symptoms (Lipworth, 2014).

Use in Progressive Renal Disease

Studies have also explored the use of ACE inhibitors like Acebrochol in progressive renal disease. These inhibitors appear to reduce proteinuria and may affect the progression rate of renal disease, though further research is needed to confirm these findings (Keane et al., 1989).

properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUIHYFJMYECW-BSMCXZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023692
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebrochol

CAS RN

514-50-1
Record name Cholesteryl acetate dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebrochol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBROCHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com
DB APRD00660, US Schedule III - taggedwiki.zubiaga.org
Sodium thiopental, better known as Sodium Pentothal (a trademark of Abbott Laboratories), thiopental, thiopentone sodium, or trapanal, is a rapid-onset short-acting barbiturate general …
Number of citations: 2 taggedwiki.zubiaga.org
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Isopropyl alcohol (IUPAC name propan-2-ol), also called isopropanol or dimethyl carbinol, is a compound with the chemical formula C 3 H 8 O or C 3 H 7 OH or CH 3 CHOHCH 3 (…
Number of citations: 0 cloudflare-ipfs.com
VN Viswanadhan, AK Ghose, A Kiselyov… - 2001 - books.google.com
The design of small-molecule libraries has emerged in recent years as one of the important tasks aiding the multidisciplinary effort (computational, combinatorial, and medicinal …
Number of citations: 1 books.google.com

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